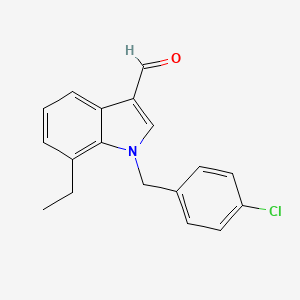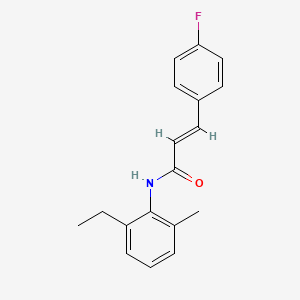
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown significant potential in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been found to be effective in the treatment of various types of cancer.
Mécanisme D'action
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide selectively inhibits the protein kinase BTK, which is a key signaling molecule in B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are a type of immune cell that can become cancerous in certain conditions. By inhibiting BTK, 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide can block the BCR signaling pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments. It has also been found to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It has also been found to be effective in inhibiting the growth and survival of cancer cells that are resistant to other treatments. However, there are also some limitations to the use of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in lab experiments. Its efficacy may vary depending on the type of cancer and the genetic profile of the cancer cells. It may also have different effects in vivo compared to in vitro.
Orientations Futures
There are several future directions for the research and development of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide. One direction is to investigate its efficacy in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is to explore its potential in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the mechanisms of resistance to 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide and to develop strategies to overcome it.
Méthodes De Synthèse
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide involves several steps, including the reaction of 3-cyanoindole with 4-fluoroaniline to form 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide. The reaction is catalyzed by a palladium catalyst and takes place in the presence of a base. The final product is purified using column chromatography.
Applications De Recherche Scientifique
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been extensively studied in preclinical models of cancer and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been found to be effective in inhibiting the growth and survival of cancer cells and has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-13-5-7-14(8-6-13)20-17(22)11-21-10-12(9-19)15-3-1-2-4-16(15)21/h1-8,10H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPLBDRRZFYKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

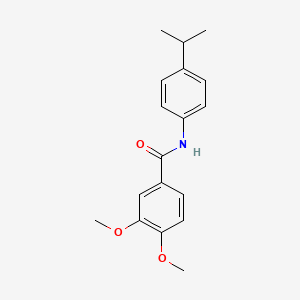
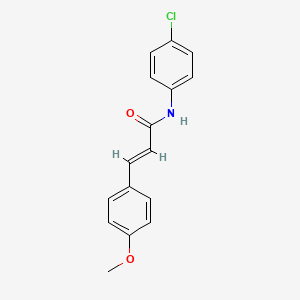
![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)
![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)
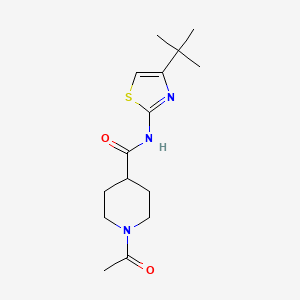
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)

![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
